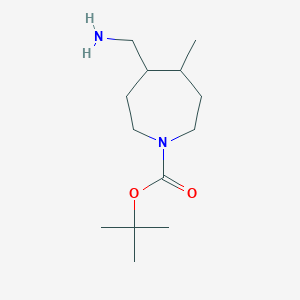

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

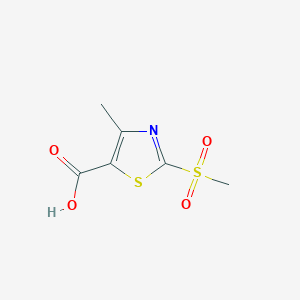

Tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (TBMAC) is an important organic compound that has a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and lab experiments. TBMAC has recently become a popular choice for researchers due to its high reactivity, stability, and relatively low cost.

Scientific Research Applications

Synthesis Techniques and Intermediates :

- tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate and its derivatives have been synthesized through various methods, demonstrating their utility as intermediates. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, was established for multikilogram production. The synthesis involved intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi et al., 2012).

Molecular Structure and Crystallography :

- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another derivative, was synthesized as a cyclic amino acid ester and characterized through various methods, including single crystal X-ray diffraction analysis. It has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, and its crystal structure exhibits a monoclinic space group (Moriguchi et al., 2014).

Chemical Modifications and Reactions :

- The reactivity of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for synthesizing biologically active benziimidazole compounds, has been explored. The compound underwent a simple low-cost amination process, showcasing its potential for chemical modifications and applications in synthesizing biologically significant molecules (Liu Ya-hu, 2010).

- Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid were synthesized and underwent various reactions with nucleophilic agents, demonstrating the versatility and reactivity of tert-butyl derivatives in chemical syntheses (Pevzner, L. M., 2003).

Pharmaceutical and Biological Relevance :

- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). Its synthesis from commercially available materials and the establishment of a rapid synthetic method indicate its importance in pharmaceutical research and production (Zhao et al., 2017).

Mechanism of Action

properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPBYYAOYIPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1CN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)